

# Spectroscopic Profile of Methyl 6-Chloro-5-iodonicotinate: A Technical Guide

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## Compound of Interest

Compound Name: Methyl 6-Chloro-5-iodonicotinate

Cat. No.: B1321958

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This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 6-Chloro-5-iodonicotinate** (CAS No: 365413-29-2), a key intermediate in pharmaceutical synthesis. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate structural elucidation and characterization. Detailed experimental protocols and a workflow for spectroscopic analysis are also presented.

## Core Spectroscopic Data

While direct access to raw spectral data for **Methyl 6-Chloro-5-iodonicotinate** is limited in publicly available databases, several chemical suppliers and databases indicate its availability. [1][2] The following tables summarize the expected and predicted spectroscopic data based on the compound's structure and data from related compounds.

Molecular Structure:

Molecular Formula:  $C_7H_5ClINO_2$  [3][4][5]

Molecular Weight: 297.48 g/mol [3][5]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1H$  NMR (Proton NMR) Data (Predicted)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~8.9	s	1H	H-2
~8.5	s	1H	H-4
3.95	s	3H	-OCH <sub>3</sub>

#### <sup>13</sup>C NMR (Carbon NMR) Data (Predicted)

Chemical Shift ( $\delta$ ) ppm	Assignment
~164	C=O
~155	C-6
~152	C-2
~140	C-4
~125	C-3
~95	C-5
~53	-OCH <sub>3</sub>

## Infrared (IR) Spectroscopy

The IR spectrum of **Methyl 6-Chloro-5-iodonicotinate** is expected to show characteristic absorption bands for its functional groups.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H Stretch
~2950	Medium	Aliphatic C-H Stretch (-OCH <sub>3</sub> )
~1730	Strong	C=O Stretch (Ester)
~1550	Medium-Strong	C=N & C=C Stretch (Pyridine Ring)
~1250	Strong	C-O Stretch (Ester)
~800-700	Strong	C-Cl Stretch
~600-500	Medium	C-I Stretch

## Mass Spectrometry (MS)

Mass spectrometry data for this compound would confirm its molecular weight and fragmentation pattern.

Predicted Mass Spectrometry Data[\[6\]](#)

m/z	Ion
297.91	[M+H] <sup>+</sup>
319.89	[M+Na] <sup>+</sup>
296.91	[M] <sup>+</sup>

## Experimental Protocols

Detailed experimental methodologies are crucial for reproducible spectroscopic analysis. The following are generalized protocols applicable to a solid sample like **Methyl 6-Chloro-5-iodonicotinate**.

## NMR Spectroscopy

A sample of 5-10 mg of **Methyl 6-Chloro-5-iodonicotinate** would be dissolved in approximately 0.7 mL of a deuterated solvent, typically Chloroform-d ( $\text{CDCl}_3$ ) or Dimethyl sulfoxide-d<sub>6</sub> ( $\text{DMSO-d}_6$ ), in a 5 mm NMR tube. The spectrum would be recorded on a 400 or 500 MHz spectrometer. For  $^1\text{H}$  NMR, 16 to 32 scans are typically acquired with a relaxation delay of 1-2 seconds. For  $^{13}\text{C}$  NMR, a larger number of scans (1024 or more) is usually necessary to achieve a good signal-to-noise ratio, with a relaxation delay of 2-5 seconds. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

## IR Spectroscopy

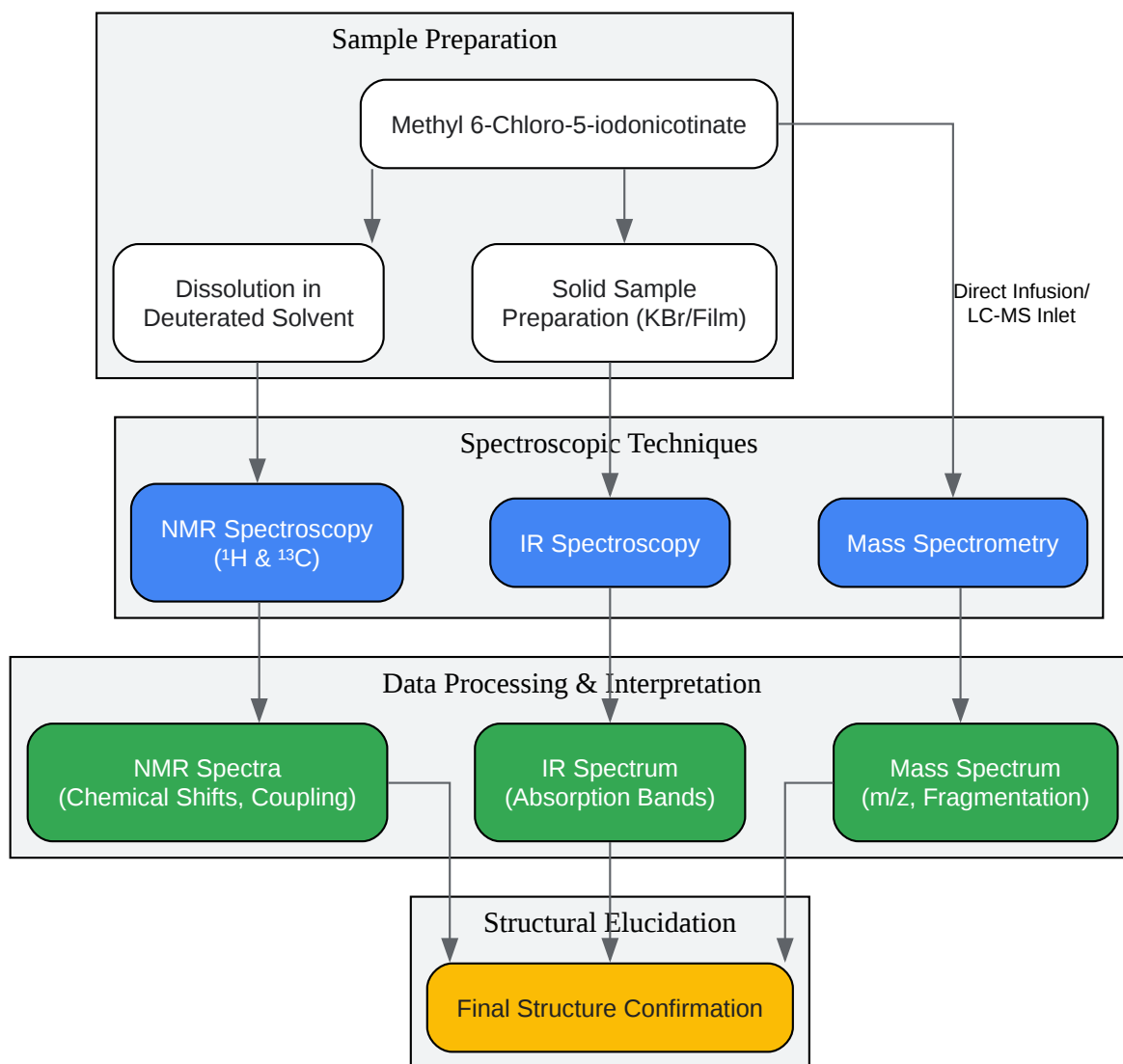
For a solid sample, the spectrum can be obtained using a KBr pellet or as a thin film. For the KBr pellet method, a small amount of the sample (1-2 mg) is ground with anhydrous potassium bromide (100-200 mg) and pressed into a thin, transparent disk. For the thin film method, the compound is dissolved in a volatile solvent (e.g., dichloromethane), a drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound. The spectrum is then recorded using a Fourier Transform Infrared (FT-IR) spectrometer, typically in the range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry

A dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. For a compound of this nature, Electrospray Ionization (ESI) is a common technique. The analysis would be performed in positive ion mode to observe protonated molecules ( $[\text{M}+\text{H}]^+$ ) and other adducts. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement.

## Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **Methyl 6-Chloro-5-iodonicotinate**.



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A generalized workflow for the spectroscopic analysis and structural confirmation of an organic compound.

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## References

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